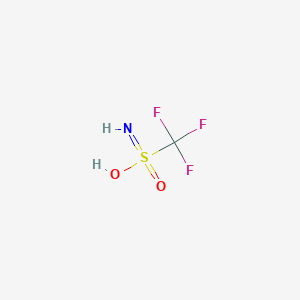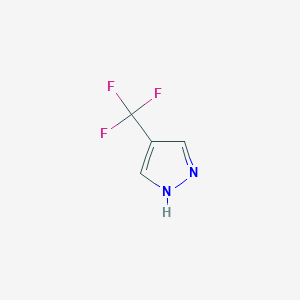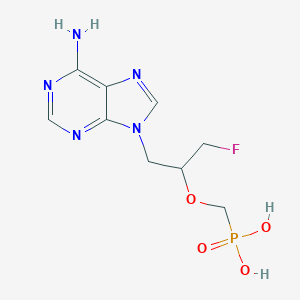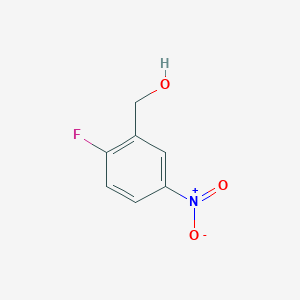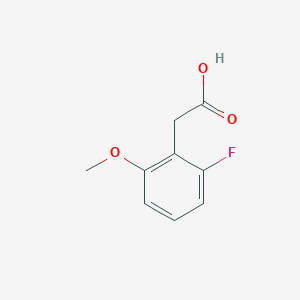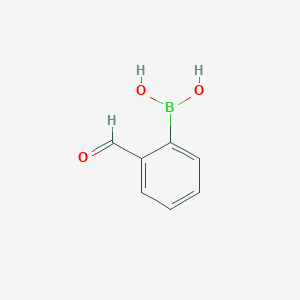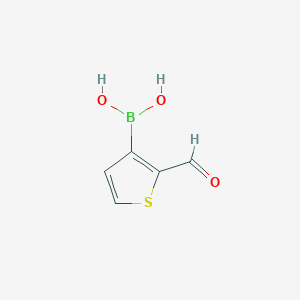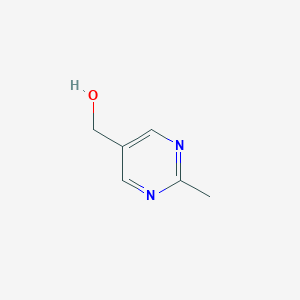
2-メチル-5-ピリミジンメタノール
概要
説明
The compound (2-Methylpyrimidin-5-yl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of similar compounds. For instance, pyridine derivatives, as mentioned in the first paper, share some structural similarities with pyrimidines, as both belong to the heterocyclic aromatic compounds containing nitrogen atoms .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the second paper, where a catalyst-free synthesis is performed in an aqueous ethanol medium . This suggests that similar conditions could potentially be applied to synthesize (2-Methylpyrimidin-5-yl)methanol derivatives, considering the reactivity of the pyrimidine ring and the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of (2-Methylpyrimidin-5-yl)methanol would include a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The methyl group at position 2 would provide steric hindrance, potentially affecting the compound's reactivity and hydrogen bonding capabilities. This is somewhat analogous to the observations in the third paper, where methyl groups on pyridine affect hydrogen bonding .
Chemical Reactions Analysis
While the specific chemical reactions of (2-Methylpyrimidin-5-yl)methanol are not detailed in the provided papers, the general behavior of pyrimidine derivatives in chemical reactions can be inferred. For example, the presence of a hydroxyl group could make the compound a candidate for nucleophilic substitution reactions or serve as a protecting group for further synthetic steps, as seen with 2-(pyridin-2-yl)ethanol in the first paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methylpyrimidin-5-yl)methanol would likely include typical characteristics of pyrimidine derivatives, such as solubility in polar solvents and the ability to engage in hydrogen bonding. The calorimetric investigations in the third paper provide insights into the enthalpy changes during the dissolution process of similar compounds, which could be relevant for understanding the solvation behavior of (2-Methylpyrimidin-5-yl)methanol .
科学的研究の応用
医薬品合成:ロバスタチンの中間体
2-メチル-5-ピリミジンメタノール: は、広く処方されているスタチンであるロバスタチンの合成における前駆体として役立ちます。 この化合物は、ロバスタチンのための重要な中間体である5-ピリミジンカルバルデヒドを生成する好気的酸化プロセスに関与しています . この方法は、穏やかな反応条件と有害な化学物質の使用を回避するという点で重要であり、大規模生産に適しています。
分析化学:クロマトグラフィー標準品
分析化学の分野では、2-メチル-5-ピリミジンメタノールは、クロマトグラフィー分析における標準品として使用されます。 その明確に定義された特性により、機器の較正と分析方法の検証が可能になり、化学物質の正確な測定が保証されます .
触媒研究:酸化反応
この化合物は、触媒研究、特にアルコールの選択的好気的酸化のための新しい触媒技術の開発においても研究されています。 その酸化反応は、効率的かつ環境に優しいプロセスの可能性があるため、注目を集めています .
材料科学:有機合成
材料科学では、2-メチル-5-ピリミジンメタノールは、特定の電子またはフォトン特性を持つ有機化合物の合成に使用されます。 より大きな分子への組み込みは、材料の導電率と反応性に影響を与える可能性があります .
生化学:酵素阻害研究
2-メチル-5-ピリミジンメタノールの生化学的用途には、酵素阻害研究が含まれます。 特定の生化学物質の構造類似体として、酵素の結合部位と阻害メカニズムを調査するために使用できます .
医薬品化学:創薬
医薬品化学では、この化合物は、新しい治療薬の開発のためのビルディングブロックとして役立ち、創薬に役立ちます。 そのピリミジン環は、多くの医薬品に見られる一般的なモチーフであり、合成のための汎用性の高い出発点となっています .
環境科学:グリーンケミストリー
2-メチル-5-ピリミジンメタノール: は、環境科学、特にグリーンケミストリーの取り組みにおいて関連性があります。 持続可能な合成方法の開発における役割は、化学製造の環境への影響を軽減することに貢献しています .
ナノテクノロジー:分子前駆体
最後に、ナノテクノロジーでは、2-メチル-5-ピリミジンメタノールは、ナノ構造材料の製造のための分子前駆体として研究されています。 制御された条件下で特定の分子構造を形成する能力は、ナノスケール技術の発展に不可欠です .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2239-83-0 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)



